1-Cycloheptylpiperazin-Hydrochlorid

Übersicht

Beschreibung

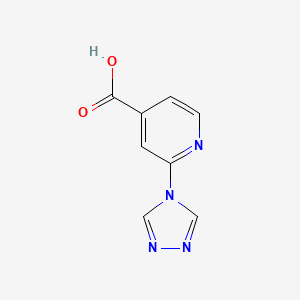

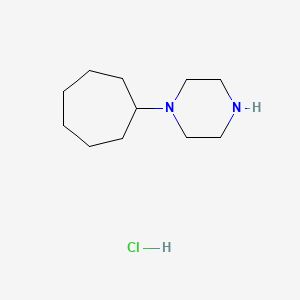

1-Cycloheptyl-piperazine hydrochloride (CPH) is a chemical compound with the formula C11H23ClN2 . It is a heterocyclic compound that has a seven-membered ring with a nitrogen atom and a piperazine ring. This compound has gained interest among researchers due to its potential applications in the field of biochemistry and drug design.

Molecular Structure Analysis

The molecular formula of 1-Cycloheptyl-piperazine hydrochloride is C11H23ClN2 . The molecular weight is 218.77 g/mol . The InChI string is InChI=1S/C11H22N2.ClH/c1-2-4-6-11(5-3-1)13-9-7-12-8-10-13;/h11-12H,1-10H2;1H . The Canonical SMILES is C1CCCC(CC1)N2CCNCC2.Cl .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Cycloheptyl-piperazine hydrochloride include a molecular weight of 218.77 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has a rotatable bond count of 1 . The exact mass is 218.1549764 g/mol . The topological polar surface area is 15.3 Ų . It has a heavy atom count of 14 . The complexity is 133 .

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie: Medikamentenentwicklung

1-Cycloheptylpiperazin-Hydrochlorid ist eine bedeutende Verbindung in der medizinischen Chemie, da es als Baustein in der Medikamentenentwicklung dient. Piperazin, die Kernstruktur, ist in pharmakologischen Wirkstoffen mit einer breiten Palette an therapeutischen Eigenschaften weit verbreitet, darunter anxiolytische, antivirale, kardioprotektive, Antikrebs- und Antidepressiva-Wirkungen . Die Cycloheptylgruppe, die an den Piperazinring gebunden ist, kann die pharmakokinetischen und pharmakodynamischen Profile der resultierenden Verbindungen beeinflussen, was möglicherweise zu neuen Medikamentenkandidaten führt.

C–H-Funktionalisierung

Kürzlich erzielte Fortschritte in der synthetischen Chemie haben die Bedeutung der C–H-Funktionalisierung von Piperazinen hervorgehoben. Diese Technik ermöglicht die direkte Einführung von funktionellen Gruppen an die Kohlenstoffatome des Piperazinrings, wodurch die Vielfalt der Piperazinderivate erweitert wird . This compound kann als Substrat für solche Reaktionen dienen und so Zugang zu einer Vielzahl funktionalisierter Piperazine für weitere Forschung und Entwicklung ermöglichen.

Wirkmechanismus

Target of Action

1-Cycloheptyl-piperazine hydrochloride is a derivative of piperazine . The primary targets of piperazine derivatives are often the σ1 and σ2 receptors . These receptors are involved in various physiological processes, including pain perception, motor function, and cognitive functions .

Mode of Action

Piperazine derivatives generally act as ligands for their target receptors . They bind to these receptors and modulate their activity, which can lead to various physiological effects .

Biochemical Pathways

The modulation of σ1 and σ2 receptors can influence numerous downstream pathways, potentially affecting neuronal signaling, cellular proliferation, and other physiological processes .

Result of Action

The modulation of σ1 and σ2 receptors can lead to various physiological effects, depending on the specific receptors involved and the context of their activation .

Biochemische Analyse

Biochemical Properties

1-Cycloheptyl-piperazine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it acts as a ligand for σ1 and σ2 receptors, which are involved in modulating neurotransmitter release and cellular signaling pathways . These interactions are crucial for understanding the compound’s potential therapeutic effects and its role in cellular processes.

Cellular Effects

1-Cycloheptyl-piperazine hydrochloride has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by activating intrinsic mitochondrial signaling pathways . This compound’s ability to influence cell signaling and gene expression makes it a valuable tool for studying cellular mechanisms and developing new therapeutic strategies.

Molecular Mechanism

The molecular mechanism of 1-Cycloheptyl-piperazine hydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to σ1 and σ2 receptors, leading to the modulation of neurotransmitter release and cellular signaling pathways . Additionally, it can inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions. These molecular interactions are essential for understanding the compound’s therapeutic potential and its effects on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Cycloheptyl-piperazine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its degradation products can have different biological activities . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to induce sustained cellular responses, making it a valuable tool for long-term biochemical research.

Dosage Effects in Animal Models

The effects of 1-Cycloheptyl-piperazine hydrochloride vary with different dosages in animal models. At lower doses, it has been observed to modulate cellular signaling pathways and induce therapeutic effects without significant toxicity At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions

Metabolic Pathways

1-Cycloheptyl-piperazine hydrochloride is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes play a crucial role in the compound’s metabolism, leading to the formation of active or inactive metabolites. The interaction with specific enzymes and cofactors can influence the compound’s metabolic flux and the levels of metabolites, thereby affecting its biological activity and therapeutic potential.

Transport and Distribution

The transport and distribution of 1-Cycloheptyl-piperazine hydrochloride within cells and tissues are essential for understanding its pharmacokinetics and pharmacodynamics. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues. These interactions determine the compound’s localization and its ability to exert its biological effects.

Subcellular Localization

1-Cycloheptyl-piperazine hydrochloride exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications

Eigenschaften

IUPAC Name |

1-cycloheptylpiperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.ClH/c1-2-4-6-11(5-3-1)13-9-7-12-8-10-13;/h11-12H,1-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGICGXYJQOVNRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)N2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40429559 | |

| Record name | 1-Cycloheptyl-piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436099-91-1 | |

| Record name | Piperazine, 1-cycloheptyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436099-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cycloheptyl-piperazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40429559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3,5-Dimethylisoxazol-4-yl)methoxy]benzonitrile](/img/structure/B1311460.png)

![Thieno[2,3-b]pyrazine-6-carbaldehyde](/img/structure/B1311464.png)

![N-[4-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1311467.png)

![N-Methyl-N-[3-(2-morpholin-4-ylethoxy)benzyl]amine](/img/structure/B1311469.png)

![N-Methyl-N-[3-(piperidin-1-ylmethyl)benzyl]amine](/img/structure/B1311471.png)

![Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1311483.png)

![2-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1311486.png)